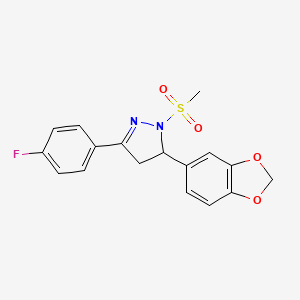

5-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Description

This pyrazoline derivative features a 1,3-benzodioxole moiety at position 5, a 4-fluorophenyl group at position 3, and a methanesulfonyl substituent at position 1 of the dihydropyrazole core.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-25(21,22)20-15(12-4-7-16-17(8-12)24-10-23-16)9-14(19-20)11-2-5-13(18)6-3-11/h2-8,15H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFDGLRLYQHPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula for the compound is with a molecular weight of approximately 357.41 g/mol. The compound features a methanesulfonyl group, a benzodioxole moiety, and a fluorophenyl substituent, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H18FNO4S |

| Molecular Weight | 357.41 g/mol |

| LogP | 5.301 |

| Water Solubility (LogSw) | -5.37 |

| Polar Surface Area | 53.368 Ų |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Pyrazole derivatives are known to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR, which are critical in several tumor types .

- Synergistic Effects : In vitro studies have demonstrated that the compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory and Antioxidant Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to exhibit antioxidant activity that can mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role .

Antimicrobial Activity

Research indicates that certain pyrazole derivatives possess antimicrobial properties against various pathogens. The compound's structure may contribute to its effectiveness against bacterial and fungal strains, although specific data on this compound's antimicrobial efficacy is limited .

Table 2: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the benzodioxole and fluorophenyl groups can significantly affect potency and selectivity against various biological targets.

- Substituent Variations : Altering the position or type of substituents on the pyrazole ring can enhance or diminish biological activity.

- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can influence the reactivity and interaction with biological targets.

Case Study 1: Breast Cancer Synergy

A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity in breast cancer cell lines. The combination therapy exhibited a synergistic effect, leading to increased apoptosis rates compared to single-agent treatments .

Case Study 2: Inhibition of Kinase Activity

Another investigation highlighted the ability of certain pyrazole derivatives to inhibit Aurora-A kinase, a target implicated in mitotic regulation and cancer cell proliferation. The study reported IC50 values indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

- Methanesulfonyl vs. Thiocarbamoyl : The methanesulfonyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to thiocarbamoyl derivatives like A16, which are associated with cholinesterase inhibition .

- 4-Fluorophenyl vs. Furyl/Chlorophenyl : The 4-fluorophenyl group improves binding affinity in therapeutic targets (e.g., acetylcholinesterase) compared to furyl (A16) or chlorophenyl derivatives .

- Benzodioxole vs. Thiazole/Triazolyl : The benzodioxole moiety provides distinct π-π stacking capabilities, whereas thiazole or triazolyl groups (e.g., Compound 4) introduce heterocyclic diversity for intermolecular interactions .

Crystallographic and Conformational Studies

- Planarity and Packing : The pyrazoline core in sulfonyl derivatives (e.g., ) is nearly planar, facilitating crystal packing via sulfonyl-oxygen hydrogen bonds . In contrast, triazolyl-thiazole derivatives () exhibit perpendicular fluorophenyl orientations, altering packing efficiency .

- Isostructural Comparisons : Chloro and bromo analogs (Compounds 4 and 5 in ) share identical crystal systems (triclinic, P 1) but differ in halogen-based van der Waals interactions, impacting solubility .

Q & A

Q. What are the common synthetic routes for this compound, and how do substituents influence reaction efficiency?

Methodological Answer: The synthesis typically involves cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl precursors to form the pyrazole ring. For example:

- Step 1: Reacting 1,3-benzodioxol-5-yl-substituted chalcones with hydrazine hydrate under reflux in ethanol to yield the dihydropyrazole core .

- Step 2: Introducing the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Substituent Effects:

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group P21/c) with β angles ~100° are common for dihydropyrazoles .

- NMR Spectroscopy: -NMR confirms proton environments (e.g., diastereotopic protons in the dihydropyrazole ring at δ 3.1–4.2 ppm) .

- IR Spectroscopy: Detects functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm) .

Q. How do substituents like benzodioxol and fluorophenyl impact physicochemical properties?

Methodological Answer:

- Benzodioxol Group: Enhances lipophilicity and π-π stacking interactions, improving membrane permeability .

- 4-Fluorophenyl: Increases metabolic stability via reduced cytochrome P450-mediated oxidation .

- Methanesulfonyl Group: Modulates solubility and hydrogen-bonding capacity, affecting crystallinity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer:

- Computational Setup: Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges .

- Reaction Mechanism Validation: Compare DFT-predicted transition states (e.g., cyclocondensation energy barriers) with experimental kinetic data .

- Spectroscopic Predictions: Simulate IR and UV-Vis spectra to resolve ambiguities in experimental data .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays: Re-evaluate activity (e.g., anticonvulsant profiles) using the maximal electroshock seizure (MES) test with fixed dosing protocols .

- Metabolic Stability Screening: Use liver microsome assays to identify metabolite interference .

- Dose-Response Analysis: Apply nonlinear regression to calculate EC values, minimizing batch-to-batch variability .

Q. How can molecular docking optimize target engagement for this compound?

Methodological Answer:

- Target Preparation: Retrieve protein structures (e.g., GABA receptors) from the PDB. Remove water molecules and add polar hydrogens .

- Docking Workflow: Use AutoDock Vina with Lamarckian genetic algorithms. Validate poses with RMSD clustering (<2.0 Å threshold) .

- Binding Energy Analysis: Compare ΔG values for fluorophenyl vs. chlorophenyl analogues to rationalize selectivity .

Q. What computational approaches accelerate reaction optimization?

Methodological Answer:

- Reaction Path Search: Employ the AFIR (Artificial Force Induced Reaction) method to identify low-energy pathways for sulfonylation .

- High-Throughput Screening (HTS): Use robotic platforms to test solvent/base combinations (e.g., DMF vs. THF, KCO vs. NaH) .

- Machine Learning: Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Data Contradiction Analysis Example

Issue: Conflicting -NMR chemical shifts for the dihydropyrazole carbons.

Resolution Strategy:

Cross-Validate Techniques: Compare X-ray-derived bond lengths with DFT-optimized geometries to assign shifts accurately .

Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl to assess hydrogen bonding’s impact on signal splitting .

Dynamic Effects: Perform variable-temperature NMR to probe conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.